2-Nitro-pyridine-4-carbazide

Description

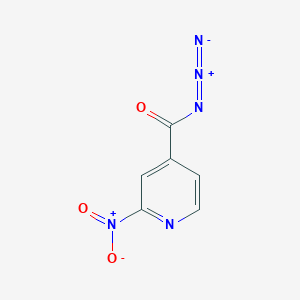

Structure

3D Structure

Properties

IUPAC Name |

2-nitropyridine-4-carbonyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N5O3/c7-10-9-6(12)4-1-2-8-5(3-4)11(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFWMAYARBCQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N=[N+]=[N-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301218 | |

| Record name | 2-Nitro-4-pyridinecarbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-68-9 | |

| Record name | 2-Nitro-4-pyridinecarbonyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-pyridinecarbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Reactivity and Derivatization Pathways

Reactions Involving the Nitro Group

The nitro group at the C-2 position of the pyridine (B92270) ring profoundly influences the molecule's reactivity. Its strong electron-withdrawing nature deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic attack. Furthermore, the nitro group itself can undergo characteristic chemical transformations, most notably reduction to an amino group, which opens up a plethora of possibilities for subsequent functionalization.

Reduction Reactions to Yield Amino-Pyridine Derivatives for Subsequent Functionalization

The conversion of the nitro group in 2-Nitro-pyridine-4-carbazide to an amino group is a pivotal transformation, yielding 2-Amino-pyridine-4-carbazide. This resulting aminopyridine derivative is a valuable synthetic intermediate, as the newly formed amino group can be readily modified to introduce a wide range of functional groups and build more complex molecular architectures. rsc.org Several established methods for the reduction of aromatic nitro compounds can be effectively applied.

Commonly employed reduction methods include:

Catalytic Hydrogenation: This is one of the most efficient and clean methods for nitro group reduction. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. nih.gov The process is generally high-yielding and proceeds under mild conditions, which is advantageous for preserving the integrity of other functional groups in the molecule, such as the carbazide moiety.

Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid. mdpi.org For instance, the reduction of 4-nitropyridine-N-oxide with iron and mineral acids has been shown to produce 4-aminopyridine (B3432731) in good yields. mdpi.org This method's applicability to this compound is highly probable, offering a robust route to the corresponding amino derivative.

Transfer Hydrogenation: This technique utilizes a hydrogen donor, such as hydrazine (B178648), cyclohexene, or formic acid and its salts, in the presence of a catalyst (e.g., Pd/C). It provides a convenient alternative to using gaseous hydrogen.

The resulting 2-Amino-pyridine-4-carbazide is a versatile building block. The amino group can undergo a variety of subsequent reactions, including:

Diazotization followed by Sandmeyer or related reactions to introduce halides, cyano, or hydroxyl groups.

Acylation to form amides.

Alkylation to form secondary or tertiary amines.

Participation in condensation reactions to form imines or Schiff bases.

Acting as a directing group in further electrophilic aromatic substitution reactions, if desired.

The strategic reduction of the nitro group is thus a gateway to a diverse library of functionalized pyridine-4-carbazide derivatives with potential applications in various fields of chemical research. nih.gov

| Reduction Method | Reagents and Conditions | Product | Potential Subsequent Functionalization |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol (B145695), Room Temperature | 2-Amino-pyridine-4-carbazide | Acylation, Alkylation, Diazotization |

| Metal-Acid Reduction | Fe, HCl, Reflux | 2-Amino-pyridine-4-carbazide | Sulfonylation, Condensation with carbonyls |

| Transfer Hydrogenation | Hydrazine hydrate (B1144303), Pd/C, Ethanol, Reflux | 2-Amino-pyridine-4-carbazide | Formation of heterocyclic rings |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring Activated by the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic systems. wikipedia.org The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group. shaalaa.com In this compound, the nitro group at the C-2 position strongly activates the ring for SNAr reactions. pearson.com

The mechanism of an SNAr reaction typically involves two steps:

Addition of a nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and is particularly well-stabilized when it can be accommodated by the electron-withdrawing nitro group.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group.

In many SNAr reactions on nitropyridines, a halogen atom at the ortho or para position acts as the leaving group. However, under forcing conditions or with highly potent nucleophiles, the nitro group itself can be displaced. nih.gov For this compound, this would involve the direct substitution of the nitro group at the C-2 position.

A variety of nucleophiles can be employed in SNAr reactions, including:

Alkoxides and phenoxides: To introduce new ether linkages.

Amines (primary and secondary): To form substituted 2-aminopyridine (B139424) derivatives.

Thiolates: To create thioethers.

Azides: To introduce the azido (B1232118) functionality, which can be further transformed.

The reactivity of the pyridine ring in this compound towards nucleophilic substitution at the C-2 position is a valuable tool for introducing diverse substituents and creating novel molecular frameworks. researchgate.net

| Nucleophile | Potential Product | Significance of Transformation |

| Methoxide (CH₃O⁻) | 2-Methoxy-pyridine-4-carbazide | Introduction of an alkoxy group |

| Piperidine | 2-(Piperidin-1-yl)-pyridine-4-carbazide | Formation of a C-N bond with a cyclic amine |

| Thiophenoxide (PhS⁻) | 2-(Phenylthio)-pyridine-4-carbazide | Formation of a thioether linkage |

Reactivity of the Carbazide Moiety

The carbazide group (-NHNHC(=O)-) at the C-4 position is a derivative of hydrazine and exhibits rich reactivity, particularly in condensation and cyclization reactions. This functional group serves as a versatile handle for constructing a variety of heterocyclic systems and for linking the pyridine core to other molecules.

Condensation Reactions with Carbonyl Compounds for Semicarbazone Formation

Carbazides, much like semicarbazide (B1199961) itself, readily undergo condensation reactions with aldehydes and ketones to form the corresponding semicarbazones. wikipedia.org This reaction is a classic method for the derivatization and characterization of carbonyl compounds. ijcce.ac.ir In the context of this compound, this reaction provides a straightforward way to append various alkyl and aryl substituents to the molecule via the formation of a C=N double bond.

The reaction typically proceeds under mild acidic catalysis. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the terminal nitrogen atom of the carbazide moiety. Subsequent dehydration leads to the formation of the stable semicarbazone product.

This reaction is highly versatile, and a wide range of aldehydes and ketones can be used, leading to a large library of derivatives. sathyabama.ac.in The resulting semicarbazones are often crystalline solids, which can facilitate their purification. google.com

| Carbonyl Compound | Product (Semicarbazone) | Class of Carbonyl |

| Benzaldehyde | 2-Nitro-N'-(phenylmethylene)pyridine-4-carbohydrazide | Aromatic Aldehyde |

| Acetone | N'-(Propan-2-ylidene)-2-nitropyridine-4-carbohydrazide | Aliphatic Ketone |

| Cyclohexanone | N'-(Cyclohexylidene)-2-nitropyridine-4-carbohydrazide | Cyclic Ketone |

| 4-Methoxybenzaldehyde | N'-((4-Methoxyphenyl)methylene)-2-nitropyridine-4-carbohydrazide | Substituted Aromatic Aldehyde |

Cyclization Reactions to Form Fused Heterocyclic Systems

The carbazide moiety is an excellent precursor for the synthesis of various five-membered heterocyclic rings, owing to its 1,2-dinucleophilic nature. These cyclization reactions are powerful tools for building molecular complexity and accessing important heterocyclic scaffolds.

Pyrazole (B372694) Synthesis: Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry. A well-established route to substituted pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.gov In this reaction, this compound can serve as the hydrazine component.

The reaction with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate (B1235776), typically proceeds through a two-step sequence of condensation followed by cyclization and dehydration to afford the pyrazole ring. The reaction is often carried out in a suitable solvent like ethanol, sometimes with acid or base catalysis. mdpi.com

Pyrazoline Synthesis: Pyrazolines are partially saturated analogues of pyrazoles and are also important pharmacophores. dergipark.org.tr They are commonly synthesized by the cyclocondensation reaction of a hydrazine with an α,β-unsaturated aldehyde or ketone (chalcones are a common subclass of these).

In this synthesis, this compound would react with an α,β-unsaturated carbonyl compound via a Michael addition of the terminal nitrogen to the β-carbon of the unsaturated system. This is followed by an intramolecular condensation between the other nitrogen atom and the carbonyl group, leading to the formation of the five-membered pyrazoline ring after dehydration. ajgreenchem.com

These cyclization reactions demonstrate the utility of the carbazide moiety as a versatile synthon for constructing new heterocyclic systems appended to the 2-nitropyridine (B88261) core. nih.gov

| Reactant | Product Type | Resulting Heterocyclic System |

| Acetylacetone (a 1,3-diketone) | Pyrazole derivative | 1-((2-Nitropyridin-4-yl)carbonyl)-3,5-dimethyl-1H-pyrazole |

| Ethyl acetoacetate (a β-ketoester) | Pyrazolone derivative | 5-Methyl-2-((2-nitropyridin-4-yl)carbonyl)-2,4-dihydro-3H-pyrazol-3-one |

| Chalcone (an α,β-unsaturated ketone) | Pyrazoline derivative | 2-Nitro-4-((3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)carbonyl)pyridine |

| (E)-4-Phenylbut-3-en-2-one (an α,β-unsaturated ketone) | Pyrazoline derivative | 2-Nitro-4-((3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)carbonyl)pyridine |

Synthesis of Triazole and Thiadiazole Analogs

The carbohydrazide (B1668358) functionality of this compound serves as a key building block for the construction of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) rings, which are important pharmacophores in medicinal chemistry.

The synthesis of 1,2,4-triazole-3-thione derivatives can be achieved through a two-step process. Initially, the reaction of this compound with various isothiocyanates leads to the formation of the corresponding N-substituted thiosemicarbazide (B42300) intermediates. Subsequent intramolecular cyclization of these thiosemicarbazides under alkaline conditions, for instance, by heating with aqueous sodium hydroxide, yields the desired 4-aryl-5-(2-nitro-pyridin-4-yl)-2,4-dihydro-1,2,4-triazole-3-thiones. The reaction proceeds through a nucleophilic attack of the hydrazide nitrogen on the isothiocyanate carbon, followed by cyclization with the elimination of water.

Similarly, 1,3,4-thiadiazole analogs can be synthesized from this compound. A common method involves the reaction with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide, to form an intermediate potassium dithiocarbazinate salt. Acid-catalyzed cyclization of this intermediate, often with concentrated sulfuric acid, then leads to the formation of the 5-(2-nitro-pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. Alternatively, reaction of the carbazide with acyl halides followed by thionation with reagents like phosphorus pentasulfide (P₄S₁₀) can also yield 2,5-disubstituted 1,3,4-thiadiazoles. The choice of reaction conditions is crucial, as the cyclization of acylthiosemicarbazide precursors can lead to either 1,2,4-triazoles in alkaline media or 1,3,4-thiadiazoles in acidic media. frontiersin.org

Table 1: Synthesis of Triazole and Thiadiazole Analogs from this compound

| Heterocycle | Reagents | Key Intermediate | Product |

|---|

Urazole (B1197782) Synthesis

Urazoles, or 1,2,4-triazolidine-3,5-diones, are another class of heterocycles accessible from this compound. The synthesis can be envisioned through the reaction of the carbazide with an isocyanate. This reaction would initially form a semicarbazide derivative. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, would lead to the formation of the urazole ring. A one-pot method for the synthesis of 4-substituted urazoles involves the reaction of an aniline (B41778) derivative with ethyl chloroformate to form a carbamate, which then reacts with ethyl carbazate (B1233558) to give a semicarbazide that cyclizes. nih.gov A similar strategy could be adapted for this compound.

Transformations of the Pyridine Core

The pyridine ring in this compound is susceptible to various transformations, influenced by the electronic nature of its substituents. The potent electron-withdrawing nitro group significantly deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at positions ortho and para to it.

Electrophilic and Nucleophilic Reactions at Unsubstituted Pyridine Positions

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the ring's inherent electron deficiency, which is further exacerbated by the 2-nitro group. rsc.org Reactions such as nitration or halogenation, if they were to occur, would be expected to proceed at the C-3 and C-5 positions, which are meta to the deactivating nitro group and the ring nitrogen. However, forcing conditions are typically required, and yields are often low. The carbazide group at the 4-position is an activating, ortho-, para-directing group. However, under the strongly acidic conditions often required for electrophilic aromatic substitution, the carbazide moiety and the pyridine nitrogen would be protonated, further deactivating the ring.

In contrast, nucleophilic aromatic substitution (SNAr) is a more facile process for this molecule. The 2-nitro group strongly activates the positions ortho (C-3) and para (C-6) to it for nucleophilic attack. Given that the 4-position is occupied, nucleophilic attack is most likely to occur at the C-6 position, displacing a suitable leaving group if one were present. In the absence of a leaving group at C-6, nucleophilic attack can still occur, particularly with strong nucleophiles, potentially leading to the formation of Meisenheimer complexes or subsequent ring transformations. Nucleophilic substitution on pyridines is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. stackexchange.com In the case of 2-nitropyridine, the nitro group further enhances the electrophilicity of these positions.

Ring-Opening and Rearrangement Processes Under Specific Conditions

The highly electron-deficient nature of the pyridine ring in this compound makes it susceptible to ring-opening reactions under certain conditions. The Zincke reaction, for instance, involves the reaction of a pyridine with 2,4-dinitrochlorobenzene and a primary amine, leading to a pyridinium (B92312) salt that can subsequently ring-open. wikipedia.org While not a direct reaction of this compound itself, it illustrates the susceptibility of activated pyridinium salts to ring cleavage. It is plausible that activation of the pyridine nitrogen in this compound, followed by treatment with a suitable nucleophile, could initiate a similar ring-opening cascade.

Rearrangement reactions of nitropyridines have also been documented. For instance, the photochemical rearrangement of pyridine N-oxides can lead to the formation of various isomers. While this compound is not an N-oxide, its N-oxide derivative could potentially undergo such rearrangements. Additionally, nitro-group migrations have been observed in nucleophilic substitution reactions of certain nitropyridines, although this is not a common phenomenon. frontiersin.org

Coordination Chemistry of 2 Nitro Pyridine 4 Carbazide and Its Analogs

Ligand Design and Potential Coordination Modes

The structure of 2-Nitro-pyridine-4-carbazide features two key domains that contribute to its coordination potential: the carbazide chain and the nitropyridine headgroup. The interplay between these two parts allows for a variety of binding modes.

Carbazide and its derivatives, particularly semicarbazones formed from the condensation of a carbazide with a ketone or aldehyde, are well-established as effective chelating agents in coordination chemistry. nih.govresearchgate.net These ligands are prized for their ability to form stable metal complexes by binding to a central metal ion through multiple donor atoms, a phenomenon known as chelation. stackexchange.comyoutube.com

Semicarbazone ligands typically act as bidentate chelators, coordinating to a metal center through the azomethine nitrogen atom and the carbonyl oxygen atom. nanoient.orgijcrt.org This N,O-coordination forms a stable five-membered chelate ring, which enhances the thermodynamic stability of the resulting complex compared to coordination with analogous monodentate ligands—an observation known as the chelate effect. youtube.com

When integrated with other coordinating groups, such as the pyridine (B92270) nitrogen in this compound, the ligand can exhibit higher denticity. This allows it to act as a tridentate or even a polydentate ligand, wrapping around the metal ion to form multiple chelate rings and creating highly stable complexes. rsc.org

The pyridine ring is a fundamental building block in coordination chemistry, readily coordinating to a vast range of transition metals through the lone pair of electrons on its sp²-hybridized nitrogen atom. nih.govsemanticscholar.orgwikipedia.org The introduction of a nitro (-NO₂) group onto the pyridine ring, as in this compound, significantly modulates its electronic properties.

The nitro group is strongly electron-withdrawing. Its presence at the 2-position (ortho to the pyridine nitrogen) decreases the electron density on the nitrogen atom, thereby reducing its basicity. This electronic effect would be expected to weaken the M-N(pyridine) bond compared to complexes with unsubstituted pyridine ligands.

While the primary coordination site of the nitropyridine moiety is the pyridine nitrogen, the nitro group itself contains oxygen atoms with lone pairs. Although direct coordination of a nitro group to a metal center is less common than that of the pyridine nitrogen, it is possible, particularly with hard metal ions. However, the most significant role of the nitro group is often its ability to act as a redox-active center, which is discussed in a later section.

Combining the functionalities, the this compound ligand is anticipated to be a versatile polydentate ligand, potentially coordinating in a tridentate N,N,O fashion, utilizing the pyridine nitrogen, an azomethine-like nitrogen from the carbazide chain, and the carbonyl oxygen.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with ligands analogous to this compound is generally straightforward, and their structures can be determined using a combination of spectroscopic and crystallographic techniques.

The synthesis of transition metal complexes with semicarbazone and pyridine-containing ligands typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. nih.govjscimedcentral.com A common procedure consists of dissolving the ligand in a solvent such as ethanol (B145695) or methanol (B129727), followed by the addition of a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.). npaa.inrsc.org

The reaction mixture is often heated under reflux for several hours to ensure complete complex formation. ijcrt.orgnpaa.in Upon cooling, the resulting metal complex, which is often a colored solid, precipitates from the solution. The solid product can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. For ligands with acidic protons, a base like sodium acetate (B1210297) may be added to facilitate deprotonation and coordination as an anionic ligand. nih.govrsc.org

Table 1: General Synthetic Conditions for Analogous Metal Complexes

| Parameter | Typical Condition |

|---|---|

| Metal Salts | MCl₂, M(NO₃)₂, M(CH₃COO)₂ (M = Co, Ni, Cu, Zn, etc.) |

| Solvents | Ethanol, Methanol, DMF |

| Reaction Temp. | Room Temperature to Reflux (e.g., 70-80°C) |

| Molar Ratio (M:L) | 1:1 or 1:2 |

| Work-up | Filtration, Washing, Recrystallization |

Spectroscopic methods are crucial for characterizing these complexes, especially when suitable crystals for X-ray analysis cannot be obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a powerful tool for confirming the coordination of the ligand. Upon complexation, the vibrational frequencies of the donor groups are expected to shift. For instance, the stretching frequency of the carbonyl group (ν(C=O)) typically shifts to a lower wavenumber, indicating the weakening of the C=O bond upon coordination of the oxygen atom to the metal. Similarly, shifts in the azomethine (ν(C=N)) and pyridine ring vibrations provide evidence of their involvement in bonding. researchgate.netnpaa.in

Table 2: Typical FT-IR Spectral Shifts Upon Coordination for Semicarbazone Analogs

| Functional Group | Typical Wavenumber (Free Ligand) | Expected Shift Upon Coordination |

|---|---|---|

| Amide C=O | ~1680 cm⁻¹ | Shift to lower frequency (~1640 cm⁻¹) |

| Azomethine C=N | ~1600 cm⁻¹ | Shift to lower frequency (~1580 cm⁻¹) |

Redox-Switchable Coordination Properties and Applications

The incorporation of a redox-active moiety like the nitropyridine group into a ligand framework opens the possibility of creating "smart" materials whose properties can be toggled by an external stimulus. wordpress.comresearchgate.net Redox-switchable catalysis and materials science are emerging fields where changing the oxidation state of a complex reversibly alters its reactivity or physical properties. researchgate.netnsf.gov

Ligands that can participate in electron-transfer processes are often termed "redox-active" or "non-innocent". mdpi.comyale.edursc.orgprinceton.edu In a complex with this compound, the nitroaromatic group is a prime candidate for redox activity. The nitro group can be reversibly reduced, often in one-electron steps, to a radical anion and further to a nitroso or amino group.

This ligand-centered redox event would have profound consequences for the metal complex:

Electronic Modulation: The reduction of the nitro group to a radical anion would transform it from a strongly electron-withdrawing group to an electron-donating one. This would dramatically alter the electron density at the pyridine nitrogen and, consequently, the strength and nature of the metal-ligand bond.

Structural Reorganization: The change in the electronic properties of the ligand could trigger a change in the preferred coordination number or geometry of the metal center.

Switchable Reactivity: By controlling the oxidation state of the ligand via an applied potential (electrochemistry) or chemical reagents, one could turn "on" or "off" the catalytic activity of the metal center. wordpress.comresearchgate.net For example, a complex might be catalytically active in its nitro form but inactive in its reduced radical anion form, or vice versa.

This ability to control molecular properties through redox events makes complexes of ligands like this compound potential candidates for applications in areas such as switchable catalysis, chemical sensors, and molecular electronics. acs.orgwwu.edu

Self-Assembly and Supramolecular Chemistry through Metal-Ligand Interactions

The field of supramolecular chemistry relies on the principles of molecular recognition and self-assembly to construct large, well-ordered structures from smaller molecular components. In this context, metal-ligand interactions are a powerful tool for directing the assembly of complex architectures. The ligand this compound is a noteworthy building block in this domain due to its array of functional groups, each capable of participating in coordination or non-covalent interactions. The strategic placement of the pyridine ring, the carbazide moiety, and the nitro group provides multiple avenues for creating diverse supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs). wikipedia.org

The self-assembly process is governed by the interplay between the coordination preferences of the metal ion and the geometric and electronic properties of the ligand. semanticscholar.org The pyridine nitrogen, the carbazide's carbonyl oxygen and terminal nitrogen, and potentially the nitro group's oxygen atoms can all serve as donor sites for metal coordination. This versatility allows this compound to act as a bridge between metal centers, leading to the formation of extended networks.

Metal Ion Geometry: The preferred coordination geometry of the metal center (e.g., octahedral, tetrahedral, square planar) dictates the angles at which ligands will be oriented, thus guiding the directionality of the growing network. wikipedia.org

Ligand Flexibility and Coordination Modes: this compound can adopt various conformations and act as a monodentate, bidentate, or bridging ligand. This adaptability can lead to the formation of diverse structural motifs.

Solvent and Counter-ions: The solvent system and the counter-ions present during crystallization can become incorporated into the supramolecular structure, often through hydrogen bonding, influencing the final packing arrangement.

Non-covalent Interactions: Beyond direct metal-ligand bonds, hydrogen bonding involving the carbazide group's N-H donors and C=O acceptor is crucial in stabilizing the resulting structures. Pi-stacking interactions between pyridine rings can also play a significant role.

Coordination Modes and Supramolecular Synthons

The self-assembly of metal complexes with this compound is predicated on its potential coordination modes. By analyzing its structural analog, isonicotinic acid hydrazide (isoniazid), we can infer the primary interaction sites. The pyridine nitrogen is a strong Lewis base, readily coordinating to a variety of transition metals. wikipedia.orgsemanticscholar.org The carbazide group offers a bidentate chelation site through the carbonyl oxygen and the terminal amine nitrogen, forming a stable five-membered ring with a metal center.

When acting as a bridging ligand, this compound can link metal centers to form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. wikipedia.org For instance, coordination through the pyridine nitrogen of one ligand and the carbazide group of another can generate infinite chains. These chains can then be further interconnected through hydrogen bonds or weaker interactions involving the nitro group to form higher-dimensional structures.

The nitro group adds another layer of complexity and control. Its strong electron-withdrawing nature modulates the electron density of the pyridine ring, affecting the strength of the metal-pyridine bond. Furthermore, the oxygen atoms of the nitro group can act as hydrogen bond acceptors or, in some cases, participate directly in coordination with hard metal ions. mdpi.com

Examples from Analogous Systems

While specific crystal structures for this compound complexes are not widely reported, extensive research on isonicotinic acid hydrazide (INH) and other pyridine derivatives provides a strong basis for understanding its potential. For example, INH is known to form numerous coordination complexes and co-crystals where the pyridine nitrogen and the hydrazide group are the primary sites of interaction. rsc.orgacs.org

Coordination polymers constructed from pyridine-dicarboxylate linkers demonstrate how the pyridine nitrogen and another functional group can work in concert to build robust 2D and 3D networks with catalytic properties. nih.gov Similarly, studies on various pyridine-based ligands show that control over the ligand's structural parameters (bond angles, number of coordination sites) allows for precise tuning of the final molecular assembly. nih.gov

Below are tables detailing structural information for metal complexes of analogous ligands, which can serve as a model for the expected behavior of this compound.

Table 1: Selected Bond Lengths in Metal Complexes of Isonicotinic Acid Hydrazide (INH) Analogs

| Metal Ion | Ligand Donor Atom | Bond Length (Å) | Coordination Geometry |

| Cu(II) | Pyridine-N | ~2.02 | Distorted Octahedral |

| Cu(II) | Carbonyl-O | ~1.96 | Distorted Octahedral |

| Zn(II) | Pyridine-N | ~2.10 | Tetrahedral |

| Zn(II) | Hydrazide-N | ~2.15 | Tetrahedral |

| Ni(II) | Pyridine-N | ~2.08 | Octahedral |

| Ni(II) | Carbonyl-O | ~2.05 | Octahedral |

Data is representative and compiled from various sources on metal-isoniazid complexes and related structures.

Table 2: Hydrogen Bonding in Supramolecular Assemblies of Pyridine-Carboxamide Analogs

| Donor | Acceptor | Distance (Å) | Role in Assembly |

| N-H (hydrazide) | O=C (hydrazide) | ~2.90 | Chain/Layer formation |

| N-H (hydrazide) | O (nitro group analog) | ~3.00 | Inter-network linkage |

| O-H (co-former) | N (pyridine) | ~2.65 | Co-crystal formation |

| C-H (pyridine) | O (carbonyl) | ~3.20 | Stabilization of packing |

This interactive table presents typical hydrogen bond geometries observed in the crystal structures of related compounds, illustrating the key interactions that stabilize the supramolecular architectures.

The combination of strong, directional metal-ligand bonds and weaker, more flexible hydrogen bonds provides a powerful strategy for the bottom-up construction of functional supramolecular materials from ligands like this compound.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Tautomeric Analysis

Specific ¹H NMR and ¹³C NMR spectral data for 2-Nitro-pyridine-4-carbazide are not available in the searched literature. Such data would be crucial for confirming the connectivity of atoms in the molecule and for analyzing its behavior in solution. NMR studies, including advanced 2D techniques, would also be essential to investigate the potential for tautomerism in the carbazide moiety, but no such studies have been found.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Vibrations and Electronic Transitions

While the synthesis of this compound has been described, the corresponding detailed IR and UV-Vis spectra were not provided in the available literature. An IR spectrum would identify characteristic vibrational frequencies for its functional groups (e.g., C=O of the carbazide, N-H stretches, and asymmetric/symmetric stretches of the NO₂ group). A UV-Vis spectrum would reveal the wavelengths of maximum absorbance (λmax), providing insight into the electronic transitions within the molecule. Without these experimental spectra, a data table of characteristic absorptions cannot be compiled.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

No specific high-resolution mass spectrometry (HRMS) data or detailed fragmentation analysis for this compound has been published. HRMS would be used to confirm the exact molecular weight and elemental composition. Analysis of the fragmentation pattern would provide insight into the compound's structure and stability under ionization conditions.

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for examining electronic structure and reactivity. For 2-Nitro-pyridine-4-carbazide, these calculations would elucidate the influence of the electron-withdrawing nitro group and the hydrazide moiety on the pyridine (B92270) ring.

Molecular Geometry Optimization and Energy Calculations

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Although specific optimized coordinates for this compound are not available in the reviewed literature, such a calculation would typically be performed using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). The resulting data would be presented in a table similar to the hypothetical one below.

Hypothetical Data Table: Optimized Geometrical Parameters This table is for illustrative purposes only, as specific data was not found in the literature.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length (Å) | N(ring)-C(nitro) | Value |

| C=O (carbazide) | Value | |

| N-N (carbazide) | Value | |

| Bond Angle (°) | C-N-C (ring) | Value |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the nitro group is expected to significantly lower the LUMO energy, making the molecule a good electron acceptor. The carbazide group would influence the HOMO energy. Analysis of other nitro-substituted pyridines suggests that the HOMO-LUMO gap would be relatively small, pointing towards significant charge transfer interactions within the molecule.

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This map is invaluable for predicting sites for electrophilic and nucleophilic attack.

For this compound, an MEP map would likely show strong negative potential around the oxygen atoms of the nitro and carbonyl groups, identifying them as sites for electrophilic attack. The hydrogen atoms of the hydrazide group would likely exhibit positive potential, marking them as potential sites for nucleophilic interaction.

Tautomerism Studies and Energetic Landscapes

Hydrazide molecules can exist in different tautomeric forms, such as the amide and iminol forms. Tautomerism can significantly affect a molecule's chemical properties and biological activity. Computational studies can predict the relative stabilities of these tautomers by calculating their energies. The results would reveal the predominant form of this compound under various conditions and the energy barriers for conversion between tautomers. No specific studies on the tautomeric energetic landscape of this compound were found.

Computational Elucidation of Reaction Mechanisms and Kinetics

Understanding how a molecule reacts is crucial for its practical application. Computational chemistry can model reaction pathways, identify transition states, and calculate activation energies. This provides a detailed picture of the reaction mechanism and its kinetics. For instance, studies on the nitration of pyridine have utilized computational methods to explore different mechanistic pathways, such as a sigmatropic shift. Similar investigations for reactions involving the carbazide group of the title compound, such as its acylation or condensation, would be highly informative but are currently absent from the literature.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry, often found in push-pull systems with electron donor and acceptor groups, can exhibit non-linear optical (NLO) properties. These materials are important for applications in telecommunications and photonics. Pyridine derivatives are often investigated for their NLO potential.

The presence of the electron-donating carbazide group and the electron-withdrawing nitro group on the pyridine ring suggests that this compound could possess NLO properties. Theoretical calculations of polarizability (α) and the first-order hyperpolarizability (β) using DFT methods could quantify this potential. A high hyperpolarizability value would indicate a strong NLO response. However, no such predictive studies for this compound have been reported.

Applications in Chemical Synthesis and Materials Science Research

Integration into Advanced Materials Systems

Precursors for Radiochemical Synthesis and Imaging Research

No data tables or detailed research findings could be generated as no source material on "2-Nitro-pyridine-4-carbazide" was found.

Future Research Directions and Open Challenges

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. For 2-Nitro-pyridine-4-carbazide, future research could focus on moving beyond traditional multi-step syntheses, which are often associated with harsh reaction conditions and the generation of significant waste.

One promising avenue is the exploration of C-H functionalization strategies. nih.govnih.govresearchgate.netslideshare.net Direct and selective C-H activation and subsequent functionalization of the pyridine (B92270) ring could offer a more atom-economical route to the target molecule. Research in this area could investigate the use of transition-metal catalysts to selectively introduce the nitro and carbazide functionalities at the 2- and 4-positions of the pyridine ring, respectively.

Furthermore, the principles of green chemistry could be applied to develop more sustainable synthetic protocols. This might involve the use of safer solvents, renewable starting materials, and catalytic systems that can be recycled and reused. For instance, flow chemistry presents an opportunity to improve reaction efficiency and safety, particularly for nitration reactions which can be hazardous on a large scale.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Direct C-H Nitration and Carbazidation | Atom economy, reduced step count | Regioselectivity, catalyst development |

| Flow Chemistry Synthesis | Improved safety, scalability, and control | Optimization of reaction parameters |

| Biocatalytic Approaches | High selectivity, mild reaction conditions | Enzyme discovery and engineering |

Investigation of Undiscovered Reactivity Profiles and Selectivities

The interplay between the electron-withdrawing nitro group and the nucleophilic carbazide moiety in this compound is expected to give rise to a unique reactivity profile. The nitro group enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net The carbazide group, on the other hand, can participate in a variety of transformations, including condensations with aldehydes and ketones to form hydrazones, and cyclization reactions to generate various heterocyclic systems.

Future research should systematically explore the reactivity of this compound with a diverse range of electrophiles and nucleophiles. This could lead to the discovery of novel transformations and the synthesis of new families of pyridine derivatives with potentially interesting biological or material properties. For example, the carbazide moiety could serve as a precursor for the synthesis of 1,3,4-oxadiazole (B1194373) or pyrazole (B372694) rings, which are known to be present in many biologically active compounds. nih.govresearchgate.net

| Reaction Type | Potential Products | Areas for Investigation |

| Nucleophilic Aromatic Substitution | Functionalized pyridines | Reactivity at different ring positions |

| Condensation Reactions | Hydrazone derivatives | Scope of aldehyde/ketone substrates |

| Cyclization Reactions | Oxadiazoles, pyrazoles, triazoles | Catalyst and reaction condition screening |

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules. researchgate.netmaterialsciencejournal.org In the context of this compound, advanced computational modeling can be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to map the electron density distribution and identify the most reactive sites for electrophilic and nucleophilic attack. This can guide the design of synthetic experiments and help in understanding the observed reactivity patterns.

Elucidate Reaction Mechanisms: Computational studies can be used to model the transition states and intermediates of potential reactions, providing insights into the reaction mechanisms and helping to optimize reaction conditions.

Design Novel Derivatives: By computationally screening virtual libraries of derivatives of this compound, it is possible to identify candidates with desired electronic, optical, or biological properties for subsequent synthesis and experimental evaluation. This approach can accelerate the discovery of new functional molecules.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Electronic structure analysis | Prediction of reactivity hotspots |

| Molecular Docking | Virtual screening | Identification of potential biological targets |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions | Understanding of biocatalytic potential |

Expanding Applications in Emerging Fields of Chemical Science and Technology

While the specific applications of this compound are yet to be explored, its structural motifs suggest potential in several emerging areas. The pyridine core is a well-established pharmacophore in drug discovery, and the nitro group can act as a bioisostere or be involved in bioreductive activation. nih.gov The carbazide moiety can be used to link the molecule to other functionalities or to form metal complexes.

Potential areas for future application-oriented research include:

Medicinal Chemistry: The compound and its derivatives could be screened for a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties, as has been seen for other pyridine carbohydrazide (B1668358) derivatives. nih.gov

Materials Science: The push-pull electronic nature of the molecule, arising from the electron-donating and electron-withdrawing groups, could be exploited for the development of novel organic electronic materials, such as nonlinear optical (NLO) materials or components for organic light-emitting diodes (OLEDs).

Coordination Chemistry: The carbazide moiety can act as a ligand for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing.

| Emerging Field | Potential Application | Key Properties to Investigate |

| Medicinal Chemistry | Antimicrobial or anticancer agents | Biological activity, structure-activity relationships |

| Materials Science | Nonlinear optical materials | Hyperpolarizability, thermal stability |

| Supramolecular Chemistry | Sensors for ions or molecules | Binding affinity and selectivity |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Nitro-pyridine-4-carbazide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves condensation of pyridine-4-carboxaldehyde derivatives with hydrazine under controlled nitration conditions. For example, nitration of pyridine-4-carbazide precursors can be achieved using mixed acids (e.g., HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions . Optimization may involve orthogonal experimental design (e.g., varying stoichiometry, temperature, or solvent polarity) to maximize yield. Characterization via HPLC and NMR is critical to confirm purity and structural integrity .

Q. How can hydrogen-bonding interactions in this compound derivatives be characterized experimentally?

- Methodology : Single-crystal X-ray diffraction is the gold standard for resolving supramolecular interactions, such as hydrogen bonding or π-π stacking. For example, pyridine-4-carboxamidoxime N-oxide derivatives exhibit hydrogen-bonded networks (N–H···O and O–H···N) that stabilize their crystal lattices . Complementary techniques like FT-IR spectroscopy can identify vibrational modes associated with nitro (-NO₂) and carbazide (-NH-NH₂) groups .

Q. What analytical techniques are essential for verifying the purity of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is used to assess purity (>98%). Thermogravimetric analysis (TGA) evaluates thermal stability, while elemental analysis (EA) confirms C, H, N, and O content . Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular ion confirmation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA software) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic or nucleophilic attack. For example, nitro groups in pyridine derivatives often act as electron-withdrawing groups, directing substitution to specific ring positions . Experimental validation via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) is recommended .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology : Discrepancies between NMR, IR, or XRD data may arise from polymorphism or solvent-dependent conformational changes. Cross-validate using multiple techniques:

- XRD : Resolve crystal packing effects.

- Solid-state NMR : Differentiate dynamic vs. static disorder.

- Dynamic Light Scattering (DLS) : Assess aggregation in solution .

- Case Study: In pyridine-4-carboxamide derivatives, unexpected FT-IR peaks at 1680 cm⁻¹ were attributed to keto-enol tautomerism, resolved via variable-temperature NMR .

Q. How can side reactions during nitration of pyridine-4-carbazide precursors be minimized?

- Methodology : Nitration often competes with oxidation or decomposition. Key controls include:

- Temperature : Maintain <10°C to suppress nitroso byproduct formation.

- Acid Strength : Use diluted HNO₃ (e.g., 70%) to reduce over-nitration.

- Quenching : Rapid neutralization with NaHCO₃ prevents acid-catalyzed degradation .

- Monitor intermediates via TLC or inline FT-IR to detect early deviations .

Q. What are the best practices for data management and reproducibility in studies involving this compound?

- Methodology : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Metadata : Document synthesis conditions (solvent, catalyst, reaction time) in machine-readable formats.

- Repository Use : Deposit raw XRD, NMR, and MS data in repositories like Zenodo or ChemRxiv.

- Peer Review : Submit datasets for independent validation, as advocated by NFDI4Chem initiatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.